Tert-butyl 3-acetylazetidine-1-carboxylate

Description

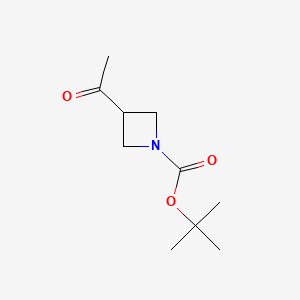

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-acetylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFZYPWUCOYOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733197 | |

| Record name | tert-Butyl 3-acetylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870089-49-9 | |

| Record name | 1,1-Dimethylethyl 3-acetyl-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870089-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-acetylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-acetylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Tert-butyl 3-acetylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of tert-butyl 3-acetylazetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines the spectroscopic techniques and analytical workflows used to confirm the molecular structure of this compound, presenting data in a clear, comparative format.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1-4.3 | m | 4H | Azetidine ring protons (CH₂) |

| ~3.5-3.7 | m | 1H | Azetidine ring proton (CH) |

| 2.25 | s | 3H | Acetyl group (CH₃) |

| 1.45 | s | 9H | tert-butyl group (C(CH₃)₃) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~208 | C=O (ketone) |

| ~156 | C=O (carbamate) |

| ~80 | C(CH₃)₃ |

| ~55 | Azetidine ring (CH) |

| ~50 | Azetidine ring (CH₂) |

| ~28 | C(CH₃)₃ |

| ~27 | Acetyl (CH₃) |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ketone) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-N stretch |

Table 4: Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 200.1281 |

| [M+Na]⁺ | 222.1100 |

Experimental Protocols

The following protocols describe the standard procedures for obtaining the spectroscopic data necessary for the structure elucidation of this compound.

Synthesis of this compound

A plausible synthetic route involves the oxidation of the corresponding secondary alcohol, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate.

Materials:

-

tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate in anhydrous DCM at room temperature under a nitrogen atmosphere.

-

Add Dess-Martin periodinane to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure for ¹H and ¹³C NMR:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum, referencing the residual CHCl₃ peak at 7.26 ppm.

-

Acquire the ¹³C NMR spectrum, referencing the CDCl₃ triplet at 77.16 ppm.

-

Process the spectra using appropriate software to assign chemical shifts, multiplicities, and integrations.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Place a small amount of the neat, purified compound directly onto the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Instrumentation:

-

High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the precursor and culminating in the confirmed structure.

This comprehensive approach, integrating synthesis with advanced spectroscopic analysis, provides a robust framework for the unambiguous structure determination of this compound, ensuring its suitability for applications in research and drug development.

Spectroscopic Data of tert-Butyl 3-Acetylazetidine-1-carboxylate: A Technical Guide

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, MS, IR) for tert-butyl 3-acetylazetidine-1-carboxylate did not yield a complete, publicly available dataset for this specific molecule. The following guide provides predicted spectroscopic data based on the analysis of its functional groups and includes experimental data for a closely related analogue, tert-butyl 3-formylazetidine-1-carboxylate, for comparative purposes.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the expected spectroscopic characteristics of this compound.

Predicted Spectroscopic Data

The structure of this compound contains several key functional groups that will give rise to characteristic signals in its NMR, MS, and IR spectra: a tert-butyl protecting group, an azetidine ring, and an acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the azetidine ring, and the acetyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.4 - 1.5 | Singlet | 9H |

| -COCH₃ | 2.1 - 2.3 | Singlet | 3H |

| Azetidine CH | 3.2 - 3.6 | Multiplet | 1H |

| Azetidine CH₂ | 3.8 - 4.2 | Multiplet | 4H |

¹H NMR Data of a Related Compound: tert-Butyl 3-Formylazetidine-1-carboxylate

For comparison, the reported ¹H NMR data for tert-butyl 3-formylazetidine-1-carboxylate is provided below.[1][2]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ | 1.44 | Singlet | - | 9H |

| Azetidine CH | 3.32 - 3.40 | Multiplet | - | 1H |

| Azetidine CH₂ | 4.07 - 4.14 | Multiplet | - | 4H |

| -CHO | 9.85 | Doublet | 2.0 | 1H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will show resonances for the carbons of the tert-butyl group, the azetidine ring, the acetyl group, and the carbamate carbonyl.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | 28 - 29 |

| -C (CH₃)₃ | 79 - 81 |

| -COC H₃ | 25 - 30 |

| Azetidine C H | 45 - 55 |

| Azetidine C H₂ | 50 - 60 |

| -C OCH₃ | 205 - 215 |

| N-C OO- | 155 - 157 |

Mass Spectrometry (MS)

The mass spectrum of this compound (Molecular Formula: C₁₀H₁₇NO₃, Molecular Weight: 199.25 g/mol ) is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu) or the entire tert-butoxycarbonyl group (-101 amu).

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 199 | [M]⁺ |

| 142 | [M - C₄H₉]⁺ |

| 98 | [M - Boc]⁺ |

| 57 | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups of the carbamate and the ketone.

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (alkane) | 2850 - 3000 | Medium to Strong |

| C=O (carbamate) | 1680 - 1700 | Strong |

| C=O (ketone) | 1705 - 1725 | Strong |

| C-N | 1100 - 1300 | Medium |

| C-O | 1200 - 1300 | Medium |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled spectrum is typically acquired with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure proper quantification of all carbon signals.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively pure sample, direct infusion is suitable.

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for this molecule.[3] Electron Ionization (EI) could also be used, which would likely lead to more extensive fragmentation.[3]

-

Analysis: The ionized sample is guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) where the ions are separated based on their mass-to-charge ratio (m/z).

-

Calibration: The mass spectrometer should be calibrated using a known reference compound to ensure accurate mass measurements.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): If the sample is a solid, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]

-

Sample Preparation (Liquid): If the sample is an oil, a drop can be placed directly between two salt plates.

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates (or the solvent if used) should be taken and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a synthesized compound.

References

- 1. Page loading... [guidechem.com]

- 2. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. orgchemboulder.com [orgchemboulder.com]

Commercial Availability and Synthetic Insights for Tert-butyl 3-acetylazetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic routes for Tert-butyl 3-acetylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a concise yet comprehensive resource.

Commercial Availability

This compound (CAS No. 870089-49-9) is commercially available from various suppliers. The table below summarizes key information from a selection of vendors. Purity levels are generally high, though specific details, pricing, and availability may vary and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| Simson Pharma Limited | 870089-49-9 | C₁₀H₁₇NO₃ | 199.25 | - | Accompanied by a Certificate of Analysis. |

| CP Lab Chemicals | 870089-49-9 | C₁₀H₁₇NO₃ | 199.25 | min 97% | - |

| Compound Net Biotechnology Inc. (via Echemi) | 870089-49-9 | C₁₀H₁₇NO₃ | 199.25 | - | - |

| Ambeed | 870089-49-9 | C₁₀H₁₇NO₃ | 199.25 | - | Provides structural information and identifiers.[1] |

| ChemBK | 870089-49-9 | C₁₀H₁₇NO₃ | 199.25 | - | Lists multiple suppliers. |

| Abacipharm Corp. | 870089-49-9 | - | - | - | Specializes in custom synthesis and bulk chemicals. |

Synthetic Pathways

While this compound is commercially available, understanding its synthesis is crucial for custom modifications and process development. A plausible and efficient synthetic route involves the use of an organometallic reagent, specifically a Grignard reagent, reacting with a suitable azetidine precursor.

A key method for the synthesis of this compound is the reaction of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate with Methylmagnesium Bromide .[2] This approach utilizes a Weinreb amide as a precursor, which is known to react with Grignard reagents to form ketones.

An alternative, two-step approach could involve:

-

Oxidation of a precursor: The synthesis of the related compound, tert-butyl 3-formylazetidine-1-carboxylate, has been documented, often starting from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate through an oxidation reaction.[3]

-

Methylation and subsequent oxidation: The resulting aldehyde could then undergo a nucleophilic addition with a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form a secondary alcohol. Subsequent oxidation of this alcohol would yield the desired acetyl group.

Experimental Protocols

Note: The following protocols are inferred from established chemical principles and synthesis of analogous compounds. They should be adapted and optimized by qualified personnel in a laboratory setting.

Protocol 1: Synthesis from a Weinreb Amide Precursor

-

Reaction Setup: A solution of tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Grignard Addition: The solution is cooled to a low temperature (typically 0 °C to -78 °C). A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) in a suitable solvent (e.g., diethyl ether or THF) is added dropwise while maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Visualizing the Process

To better illustrate the key processes involved, the following diagrams have been generated using the DOT language.

Caption: A typical workflow for the commercial acquisition of this compound.

Caption: A plausible synthetic pathway to this compound via a Grignard reaction.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of Tert-butyl 3-acetylazetidine-1-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for tert-butyl 3-acetylazetidine-1-carboxylate was publicly available at the time of this writing. The following guide is a compilation of safety and handling information from structurally analogous tert-butyl azetidine-1-carboxylate derivatives. This document should be used as a reference for best practices and is not a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals are urged to exercise caution and perform their own risk assessments before handling this chemical.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to pose the following hazards.

Table 1: GHS Hazard Classification (Based on Analogous Compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1][3] |

Pictograms:

Signal Word: Warning

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table presents data for a closely related compound, tert-butyl 3-oxoazetidine-1-carboxylate, to provide an estimation of its physical properties.

Table 2: Physical and Chemical Properties of tert-Butyl 3-oxoazetidine-1-carboxylate

| Property | Value |

| Melting Point/Freezing Point | 212°C (dec.) |

| Boiling Point | 204°C / 12 mmHg |

| Flash Point | 101°C |

| Density | 1.174 g/cm³ |

| Solubility in Water | Approx. 17,100 - 18,000 mg/L at 19.6°C |

Source: ECHEMI Safety Data Sheet for tert-Butyl 3-oxoazetidine-1-carboxylate[4]

Experimental Protocols: Safe Handling Procedures

The following is a generalized experimental protocol for the safe handling of this compound, derived from best practices for similar chemical entities.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

3.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] For larger quantities or potential for splashing, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosol formation is likely, use a NIOSH-approved respirator with an appropriate cartridge.[4]

3.3. Handling and Storage

-

Handling:

-

Storage:

3.4. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

In Case of Skin Contact: Immediately wash with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

3.5. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 3.2). Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[6]

Stability and Reactivity

-

Reactivity: No specific data is available for this compound. Based on analogous compounds, it is not expected to be pyrophoric or explosive.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.[5]

-

Possibility of Hazardous Reactions: No hazardous reactions are predicted under normal processing.[5]

-

Conditions to Avoid: Incompatible products, excess heat, and formation of dust or aerosols.[5]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

-

Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the risk assessment and safe handling of chemical compounds like this compound.

References

- 1. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2 | CID 19360775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 3-(isocyanatomethyl)azetidine-1-carboxylate | C10H16N2O3 | CID 165859645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tert-butyl 3-(methanesulfonyloxy)azetidine-1-carboxylate | C9H17NO5S | CID 10753243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Azetidine-Containing Building Blocks: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in modern medicinal chemistry. Their unique structural and physicochemical properties, arising from a balance of ring strain and stability, offer significant advantages in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of azetidine-containing building blocks, covering their synthesis, key properties, and diverse applications in drug discovery, with a focus on practical experimental protocols and quantitative data to inform research and development efforts.

The incorporation of the azetidine motif can impart favorable characteristics to a drug candidate, including improved metabolic stability, enhanced binding affinity, and better solubility.[3] This is attributed to the rigid, three-dimensional nature of the azetidine ring, which can act as a conformational restraint, orienting substituents in a defined spatial arrangement. This guide will delve into the synthetic strategies to access these valuable scaffolds, present their biological activities in a structured format, and illustrate their impact on cellular signaling pathways.

Synthesis of Azetidine-Containing Building Blocks

The construction of the strained four-membered azetidine ring has historically presented synthetic challenges.[4] However, numerous methodologies have been developed to provide access to a wide array of functionalized azetidine derivatives. Key strategies include intramolecular cyclization, cycloaddition reactions, and ring expansion/contraction reactions.

Intramolecular Cyclization

One of the most common approaches to azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

Experimental Protocol: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This protocol describes the synthesis of a key intermediate for various functionalized azetidines.[5]

Step 1: Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add a 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between -15 to 5 °C.

-

Slowly add sodium hypochlorite (NaClO) solution while maintaining the temperature.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford tert-butyl 3-oxoazetidine-1-carboxylate.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, offers a direct route to substituted azetidines.[6] Recent advances using visible light and photocatalysts have expanded the scope and applicability of this method.[7]

Ring Expansion and Contraction Reactions

Alternative strategies involve the transformation of other heterocyclic systems. For instance, the ring expansion of aziridines or the ring contraction of pyrrolidines can yield azetidine scaffolds.

Physicochemical and Pharmacological Properties of Azetidine Derivatives

The introduction of an azetidine moiety can significantly influence the physicochemical properties and biological activity of a molecule. The following tables summarize key quantitative data for a selection of azetidine-containing compounds.

| Compound | Molecular Weight ( g/mol ) | logP | pKa (basic) | Reference |

| Azetidine | 57.09 | -0.1 | 11.3 | [2][8] |

| N-Boc-azetidine | 157.21 | 1.3 | - | |

| Azetidine-3-carboxylic acid | 101.1 | -1.8 | 3.7 (acidic), 10.8 (basic) | |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | 511.58 | 4.2 | - | [9] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18b) | - | - | - | [9] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18e) | - | - | - | [9] |

| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | - | - | - | [9] |

| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | - | - | - | [9] |

Table 1: Physicochemical Properties of Selected Azetidine Derivatives.

| Compound | Target | Activity (IC₅₀) | Biological Context | Reference |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 µM | GABA uptake inhibitor | [9] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18b) | GAT-1 | 26.6 ± 3.3 µM | GABA uptake inhibitor | [9] |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18e) | GAT-3 | 31.0 ± 4.7 µM | GABA uptake inhibitor | [9] |

| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 ± 0.67 µM | GABA uptake inhibitor | [9] |

| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 ± 0.77 µM | GABA uptake inhibitor | [9] |

| Azetidine-2-one derivative (Compound 5c) | HeLa, HT29, A549, MCF-7 cell lines | 28.3, 24.5, 26.6, 28.6 µM | In vitro anticancer activity | [10] |

| 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivative (AZ-5) | MCF-7 cell lines | - | 89-94% inhibition at 0.1-2 µM | [7] |

| 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivative (AZ-15) | Antioxidant activity | 42.88 µg/mL | DPPH radical scavenging | [7] |

Table 2: Pharmacological Activities of Selected Azetidine Derivatives.

Impact on Cellular Signaling Pathways

Azetidine-containing molecules can exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

The Unfolded Protein Response (UPR)

The unfolded protein response (UPR) is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][11] The UPR aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged. The pathway is initiated by three main ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[12][13][14]

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In the opportunistic pathogen Pseudomonas aeruginosa, this system regulates virulence and biofilm formation, making it an attractive target for antimicrobial drug development. The hierarchical quorum-sensing network in P. aeruginosa involves multiple signaling molecules, including acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS).[15][16][17][18]

Caption: Quorum sensing network in Pseudomonas aeruginosa.

Conclusion

Azetidine-containing building blocks represent a valuable asset in the medicinal chemist's toolbox. Their unique conformational constraints and physicochemical properties can be leveraged to design drug candidates with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the synthesis, properties, and applications of these important scaffolds. The detailed experimental protocols and compiled quantitative data serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics. As synthetic methodologies continue to evolve and our understanding of the biological impact of these structures deepens, the role of azetidines in drug discovery is poised to expand even further.

References

- 1. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 2. Azetidine - Wikipedia [en.wikipedia.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.pageplace.de [api.pageplace.de]

- 7. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives [mdpi.com]

- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

The Pivotal Role of the Tert-butyl 3-Substituted-Azetidine-1-carboxylate Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent conformational rigidity and unique stereochemical properties offer significant advantages in the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the tert-butyl 3-substituted-azetidine-1-carboxylate framework, with a particular focus on the synthetically accessible and medicinally relevant acetyl-substituted derivative, tert-butyl 3-acetylazetidine-1-carboxylate. We will explore its synthesis, chemical properties, and its role as a versatile building block in the development of kinase inhibitors, particularly those targeting the Janus kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway. This guide includes detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and graphical representations of key concepts to serve as a comprehensive resource for researchers in the field.

Introduction: The Azetidine Moiety as a Prized Scaffold in Drug Design

The azetidine ring is increasingly recognized as a valuable structural motif in medicinal chemistry.[1] Its strained four-membered ring system imparts a degree of conformational constraint that can pre-organize substituents for optimal interaction with biological targets, leading to enhanced binding affinity and selectivity.[2] Compared to its five- and six-membered counterparts, pyrrolidine and piperidine, the azetidine scaffold offers a distinct vectoral projection of its substituents, allowing for a finer exploration of chemical space.[3] Furthermore, the nitrogen atom within the ring can serve as a hydrogen bond acceptor or a point for further functionalization, while the substituents on the carbon atoms can be tailored to modulate physicochemical properties such as solubility and metabolic stability.

The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is a common feature in synthetic chemistry, offering stability during various chemical transformations and facile deprotection under acidic conditions. The 3-position of the azetidine ring is a key site for introducing diverse functionalities to interact with specific binding pockets of target proteins. This guide will use the 3-acetyl substituent as a focal point to discuss the broader importance of the tert-butyl 3-substituted-azetidine-1-carboxylate scaffold.

Synthesis of this compound: A Key Intermediate

While this compound is not a widely commercialized compound, its synthesis is readily achievable from the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.[4][5] The synthesis of this ketone precursor is well-established and can be accomplished through the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.[6]

Proposed Synthetic Route

The introduction of the acetyl group at the 3-position can be achieved via a Grignard reaction with methylmagnesium bromide on tert-butyl 3-oxoazetidine-1-carboxylate, followed by oxidation of the resulting tertiary alcohol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Tert-butyl 3-oxoazetidine-1-carboxylate [6]

-

To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in DCM dropwise.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-oxoazetidine-1-carboxylate.

Step 2: Synthesis of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

-

Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the crude tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate from the previous step in anhydrous DCM.

-

Add pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.5 eq).

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

The Role of 3-Substituted Azetidines in Kinase Inhibition: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[1][2][3][7] Consequently, the development of inhibitors targeting the kinases and transcription factors of this pathway is an active area of research. Several studies have highlighted the potential of azetidine-containing compounds as potent and selective inhibitors of STAT3, a key transcription factor in this pathway.[8][9][10]

Caption: The JAK-STAT signaling pathway and the point of inhibition by azetidine-based STAT3 inhibitors.

Structure-Activity Relationship (SAR) of 3-Substituted Azetidine Derivatives

The 3-substituent on the azetidine ring plays a crucial role in determining the potency and selectivity of STAT3 inhibitors. While a comprehensive SAR for the 3-acetyl group is not available, we can infer potential trends by examining related analogues.

| Compound ID | 3-Substituent | Target | IC50 (µM) | Reference |

| H172 | Complex amide | STAT3 | 0.98 | [8] |

| H182 | Complex amide | STAT3 | 0.66 | [8] |

| 5a | (R)-azetidine-2-carboxamide derivative | STAT3 | 0.52 | [10] |

| 5o | (R)-azetidine-2-carboxamide derivative | STAT3 | 0.38 | [10] |

| 8i | (R)-azetidine-2-carboxamide derivative | STAT3 | 0.34 | [10] |

Table 1: Inhibitory activity of selected 3-substituted azetidine derivatives against STAT3.

The data in Table 1 suggests that complex amide functionalities at or linked to the 3-position of the azetidine ring can lead to potent STAT3 inhibition. The acetyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. The methyl group of the acetyl moiety can engage in hydrophobic interactions within the binding pocket. The overall size and electronics of the 3-substituent are critical for optimal fit and activity. Further optimization of the acetyl group, for instance, by bioisosteric replacement with other small, polar groups, could lead to improved potency and pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of in vitro and cellular assays are essential.

In Vitro JAK Kinase Assay[7][12]

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK isoform.

Objective: To determine the IC50 value of a test compound against a recombinant JAK enzyme.

Materials:

-

Recombinant human JAK kinase (e.g., JAK1, JAK2, JAK3)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Test compound dissolved in DMSO

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add 1 µL of the compound solution to the wells of a 384-well plate.

-

Prepare a 2X kinase/substrate solution in kinase assay buffer and add 5 µL to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a 2X ATP solution in kinase assay buffer and add 5 µL to each well to initiate the reaction.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cellular Anti-Proliferation (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cell lines with constitutively active STAT3 signaling.

Objective: To determine the IC50 value of a test compound for inhibiting the proliferation of a cancer cell line.

Materials:

-

Cancer cell line with activated STAT3 (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The tert-butyl 3-substituted-azetidine-1-carboxylate scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its unique structural features provide a platform for the development of potent and selective therapeutic agents. Through a focused exploration of the synthetically accessible this compound, this guide has highlighted the potential of this scaffold in the design of kinase inhibitors targeting the JAK-STAT pathway. The provided synthetic strategies and biological evaluation protocols offer a practical framework for researchers to further investigate and exploit the therapeutic potential of this promising class of molecules. The continued exploration of diverse substitutions at the 3-position of the azetidine ring is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other debilitating diseases.

References

- 1. atcc.org [atcc.org]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. advion.com [advion.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

Navigating the Reactivity of the Acetyl Group in Tert-butyl 3-acetylazetidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sterically hindered and electronically modified environment of the azetidine ring profoundly influences the reactivity of the acetyl group in Tert-butyl 3-acetylazetidine-1-carboxylate. This guide provides a comprehensive overview of the key transformations of this versatile building block, offering insights into its synthetic potential in medicinal chemistry and drug development. The strategic manipulation of the acetyl moiety opens avenues to a diverse range of functionalized azetidine derivatives, crucial for the synthesis of novel therapeutic agents.

Core Reactivity Profile

The reactivity of the acetyl group is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen modulates the overall electronic properties of the molecule. Key transformations of the acetyl group can be categorized as follows:

-

Carbonyl Group Reactions: Nucleophilic additions to the carbonyl carbon.

-

α-Carbon Reactions: Transformations involving the enolate intermediate.

This guide will delve into specific examples of these reactions, providing experimental protocols and quantitative data where available.

Reactions at the Carbonyl Carbon

The electrophilic carbonyl carbon of the acetyl group is susceptible to attack by various nucleophiles, leading to a range of important transformations including reductions to alcohols and carbon-carbon bond formations.

Reduction to Secondary Alcohols

The reduction of the acetyl group provides access to the corresponding chiral secondary alcohol, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, a valuable intermediate for further functionalization.

While a specific protocol for the asymmetric reduction of this compound is not extensively documented in publicly available literature, a general procedure employing a CBS catalyst can be applied for the enantioselective synthesis of the corresponding alcohol.

Reaction Scheme:

Asymmetric Reduction of the Acetyl Group.

Procedure:

-

To a solution of the (R)- or (S)-CBS catalyst (0.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added borane-dimethyl sulfide complex (1.0 M in THF, 1.0 eq.) dropwise.

-

The mixture is stirred for 15 minutes at 0 °C.

-

A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise at 0 °C.

-

The reaction is stirred at 0 °C for 2-4 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification by flash column chromatography yields the desired chiral alcohol.

Quantitative Data:

| Catalyst | Product | Enantiomeric Excess (ee) | Yield |

| (R)-CBS | (S)-tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate | >95% (expected) | High (expected) |

| (S)-CBS | (R)-tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate | >95% (expected) | High (expected) |

Note: The expected outcomes are based on typical CBS reductions of ketones and may require optimization for this specific substrate.

Carbon-Carbon Bond Formation via Grignard Reaction

The addition of Grignard reagents to the acetyl carbonyl allows for the introduction of a variety of alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols.

Reaction Scheme:

Grignard Reaction with the Acetyl Group.

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C is added the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq.) dropwise.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by flash column chromatography affords the tertiary alcohol.

Quantitative Data:

| Grignard Reagent (R-MgBr) | Product | Yield |

| CH₃MgBr | Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | Good to high (expected) |

| PhMgBr | Tert-butyl 3-(1-hydroxy-1-phenylethyl)azetidine-1-carboxylate | Good to high (expected) |

Note: Yields are estimations based on similar reactions and may vary.

Reactions at the α-Carbon via Enolate Intermediates

The protons on the methyl group of the acetyl moiety are acidic and can be removed by a strong base to form a nucleophilic enolate. This intermediate can then react with various electrophiles.

Olefination via Horner-Wadsworth-Emmons Reaction

Reaction Scheme:

Horner-Wadsworth-Emmons Olefination.

Procedure:

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 eq.) dropwise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

Purification by flash chromatography provides the α,β-unsaturated ester.

Quantitative Data (based on reaction with N-Boc-3-azetidinone):

| Phosphonate Reagent | Base | Product | Yield |

| Triethyl phosphonoacetate | NaH | α,β-unsaturated ester | High (expected) |

Aldol Condensation

The enolate of this compound can react with aldehydes or ketones in an aldol condensation to form β-hydroxy ketones, which can subsequently dehydrate to form α,β-unsaturated ketones.

Workflow for Aldol Condensation.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of the acetyl group. This three-component reaction with an aldehyde (e.g., formaldehyde) and a secondary amine yields a β-amino-ketone, known as a Mannich base.

Conceptual Pathway for the Mannich Reaction.

Conclusion

This compound is a valuable building block with a rich and versatile chemistry centered around its acetyl group. The reactions outlined in this guide—reduction, Grignard addition, olefination, aldol condensation, and Mannich reaction—provide a powerful toolkit for medicinal chemists and drug development professionals. These transformations enable the synthesis of a wide array of complex and functionally diverse azetidine derivatives, paving the way for the discovery of new therapeutic agents. Further exploration and optimization of these reactions will undoubtedly continue to unlock the full synthetic potential of this important intermediate.

References

Methodological & Application

Application Note and Protocols for the Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, a key intermediate in the development of various pharmaceuticals. The synthesis starts from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. Two common and efficient oxidation methods, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, are presented with step-by-step procedures. Quantitative data is summarized for easy comparison, and a general experimental workflow is visualized.

Introduction

Tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone) is a crucial building block in medicinal chemistry.[1][2] It serves as a key intermediate in the synthesis of a wide range of therapeutic agents, including Janus kinase (JAK) inhibitors for treating inflammatory diseases and autoimmune disorders, as well as novel antibacterial compounds.[1][3] The synthesis of this intermediate typically involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. This application note details two widely used, mild, and high-yielding oxidation protocols suitable for this transformation.

Overall Synthetic Pathway

The synthesis of tert-butyl 3-oxoazetidine-1-carboxylate from 3-hydroxyazetidine involves two main steps: protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the secondary alcohol to a ketone. The starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate, is commercially available.

Step 1: Boc Protection (if starting from 3-hydroxyazetidine) 3-hydroxyazetidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Oxidation The secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate is oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate.

Experimental Protocols

This section provides detailed methodologies for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate using two different reagents.

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[4][5] This method is known for its mild reaction conditions and broad functional group tolerance.[5]

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether (Et₂O)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Septa

-

Nitrogen or Argon line

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

To a stirred solution of oxalyl chloride (1.2-2.0 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar), cool the solution to -78 °C using a dry ice/acetone bath.[4][6][7]

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4-3.0 equivalents) in anhydrous DCM dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C.[6][7] Stir the resulting mixture for 10-15 minutes.

-

Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.[4][6] Stir for an additional 20-30 minutes at -78 °C.

-

Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (4.0-5.0 equivalents) dropwise to the mixture.[4][7] Stir for 10 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.[4]

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM or diethyl ether.[6]

-

Combine the organic layers and wash with water and then with brine.[8]

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by flash chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers several advantages, including mild reaction conditions (room temperature, neutral pH), short reaction times, high yields, and a simplified workup.[9][10]

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature or cooled to 0 °C.[11]

-

Add Dess-Martin Periodinane (DMP) (1.1-1.8 equivalents) portion-wise to the solution.[11]

-

Stir the reaction mixture at room temperature for 1-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11] The addition of a small amount of water can sometimes accelerate the reaction.[9][12]

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate to reduce the excess DMP.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the quantitative data for the described oxidation protocols.

| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Starting Material | tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-Butyl 3-hydroxyazetidine-1-carboxylate |

| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |

| Equivalents of Oxidant | 1.2 - 2.0 (Oxalyl chloride) | 1.1 - 1.8 |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours | 1-16 hours |

| Typical Yield | ~90% | High, often >90% |

| Workup | Aqueous quench, extraction, drying, concentration | Reductive quench, extraction, drying, concentration |

| Notes | Requires low temperatures; produces odorous byproducts.[5] | Reagent can be explosive under certain conditions.[11] |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.

Caption: General workflow for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Discussion on the Synthesis of tert-Butyl 3-acetylazetidine-1-carboxylate

The user's original request was for the synthesis of this compound. This compound can be conceptually derived from the synthesized ketone, tert-butyl 3-oxoazetidine-1-carboxylate. A potential, though not straightforward, synthetic route could involve a two-step process:

-

Nucleophilic Addition: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a methyl nucleophile, such as methylmagnesium bromide (a Grignard reagent), would yield tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.[13]

-

Oxidation: The subsequent oxidation of this tertiary alcohol to the desired acetyl group is challenging under standard conditions. Specialized and often harsh oxidation methods would be required, which could affect the stability of the azetidine ring and the Boc-protecting group.

Due to the complexities of this second step, this application note focuses on the well-established synthesis of the key ketone intermediate, for which reliable and high-yielding protocols are available.

Conclusion

This application note provides two robust and reproducible protocols for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate from its corresponding alcohol precursor. Both the Swern and Dess-Martin periodinane oxidations offer high yields and are suitable for laboratory-scale synthesis. The choice between the two methods may depend on the available equipment (for low-temperature reactions) and safety considerations regarding the reagents. The resulting ketone is a valuable intermediate for further synthetic transformations in drug discovery and development.

References

- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cas 398489-26-4,tert-Butyl 3-oxoazetidine-1-carboxylate | lookchem [lookchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin Periodinane [merckmillipore.com]

- 11. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 13. tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com [ambeed.com]

Application Notes and Protocols: Synthesis of Baricitinib Utilizing Tert-butyl 3-acetylazetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Baricitinib, a potent Janus kinase (JAK) inhibitor. A key focus is placed on the utilization of tert-butyl 3-acetylazetidine-1-carboxylate as a starting material. This guide outlines the synthetic strategy, experimental procedures, and the mechanism of action of Baricitinib in the context of the JAK-STAT signaling pathway. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Introduction

Baricitinib is an orally available, selective inhibitor of JAK1 and JAK2, which are intracellular enzymes involved in cytokine signaling.[1][2][3] By inhibiting these kinases, Baricitinib modulates the signaling pathway of various pro-inflammatory cytokines, making it an effective therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[3][4][5] The synthesis of Baricitinib involves the construction of a substituted pyrrolo[2,3-d]pyrimidine core linked to a functionalized azetidine moiety. This document details a synthetic route commencing with this compound, a readily accessible building block.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Baricitinib exerts its therapeutic effect by interrupting the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[1][2][3][4]

The key steps of the JAK-STAT pathway and the inhibitory action of Baricitinib are as follows:

-

Cytokine Binding and Receptor Dimerization: An extracellular cytokine binds to its specific transmembrane receptor, inducing receptor dimerization.

-

JAK Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.

-

STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory genes.

Baricitinib, by inhibiting JAK1 and JAK2, prevents the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade and reducing the inflammatory response.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of Tert-butyl 3-acetylazetidine-1-carboxylate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of tert-butyl 3-acetylazetidine-1-carboxylate derivatives. These compounds are valuable building blocks in medicinal chemistry, offering a desirable three-dimensional scaffold for the development of novel therapeutic agents. The protocols outlined below focus on a robust strategy involving the synthesis of a key precursor, tert-butyl 3-oxoazetidine-1-carboxylate, followed by an enantioselective methylation to introduce the chiral acetyl moiety, and concluding with an oxidation step.

Introduction

Azetidine scaffolds are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing unique conformational constraints. The 3-acetylazetidine moiety, in particular, offers a versatile handle for further chemical modifications. The enantioselective synthesis of these derivatives is crucial for investigating their stereospecific interactions with biological targets.

This guide details a two-stage synthetic approach:

-

Synthesis of the Key Precursor: Preparation of tert-butyl 3-oxoazetidine-1-carboxylate from commercially available starting materials.

-

Enantioselective Acetyl Group Installation: A two-step process involving the asymmetric addition of a methyl group to the ketone precursor to form a chiral alcohol, followed by oxidation to the desired acetyl derivative.

Synthetic Pathway Overview

The overall synthetic strategy is depicted below. The initial phase involves the preparation of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate. This is followed by an enantioselective methylation to introduce the stereocenter, and a final oxidation to yield the target compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol describes the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone. Two common methods are provided: a TEMPO-mediated oxidation and a Swern oxidation.

Method A: TEMPO-mediated Oxidation [1]

-

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Dichloromethane (CH₂Cl₂)

-

Potassium bromide (KBr) solution (e.g., 9.1% aqueous)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Sodium hypochlorite (NaClO) solution (e.g., 12% aqueous)

-

Potassium bicarbonate (KHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in CH₂Cl₂.

-

To the solution, add the aqueous KBr solution and TEMPO (catalytic amount, e.g., 0.02 eq).

-

Cool the mixture to 0 °C.

-

Slowly add a pre-mixed solution of aqueous NaClO and KHCO₃ while maintaining the temperature between -15 to 5 °C.

-

Stir the reaction mixture for 30 minutes at this temperature.

-

Quench the reaction by adding an aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

-

Method B: Swern Oxidation [2]

-

Materials:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve oxalyl chloride in CH₂Cl₂ and cool the solution to -78 °C.

-

Slowly add DMSO to the cooled solution and stir for 15 minutes.

-

Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in CH₂Cl₂.

-

Immediately add triethylamine to the reaction mixture.

-

Allow the reaction to warm to room temperature.

-

Dilute the reaction mixture with CH₂Cl₂ and wash with water.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

| Precursor | Reagents | Yield (%) | Reference |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO, KBr, KHCO₃ | High | [1] |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Oxalyl chloride, DMSO, Et₃N | ~27% | [3] |

Protocol 2: Enantioselective Synthesis of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

This protocol details a proposed method for the enantioselective addition of a methyl group to tert-butyl 3-oxoazetidine-1-carboxylate using a chiral catalyst. This is a critical step for establishing the stereochemistry of the final product.

-

Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi)

-

Chiral ligand (e.g., a chiral amino alcohol or a BINOL-derived ligand)

-

Anhydrous solvent (e.g., Toluene, THF, or Diethyl ether)

-

Anhydrous metal salt (e.g., ZnCl₂, Ti(OiPr)₄) (optional, for transmetalation or as a Lewis acid)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral ligand in the anhydrous solvent.

-

If applicable, add the anhydrous metal salt and stir to form the chiral catalyst complex.

-

Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

-

Slowly add the organometallic reagent (MeMgBr or MeLi).

-

Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in the anhydrous solvent dropwise.

-

Stir the reaction at the same temperature until completion (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC.

-

| Substrate | Reagents | Expected Outcome |

| tert-Butyl 3-oxoazetidine-1-carboxylate | MeMgBr/MeLi, Chiral Ligand | Enantioenriched tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate |

Note: The choice of chiral ligand, solvent, temperature, and organometallic reagent is critical for achieving high enantioselectivity and will require optimization.

Caption: Experimental workflow for the enantioselective methylation step.

Protocol 3: Synthesis of this compound

This protocol describes the oxidation of the chiral secondary alcohol to the corresponding ketone.

-

Materials:

-

tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

-

Oxidizing agent (e.g., Dess-Martin periodinane, PCC, or conditions for Swern or TEMPO-mediated oxidation)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using Dess-Martin Periodinane):

-

Dissolve the chiral alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

-